ニコチン酸-d4

概要

説明

Nicotinic-d4 Acid, also known as deuterated nicotinic acid, is a stable isotope-labeled compound. It is a derivative of nicotinic acid, which is a form of vitamin B3. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in mass spectrometry and metabolic studies .

科学的研究の応用

Nicotinic-d4 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of nicotinic acid and its derivatives.

Biology: Helps in studying metabolic pathways and enzyme kinetics.

Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of nicotinic acid in the body.

Industry: Employed in the development of new drugs and in quality control processes .

作用機序

Target of Action

Nicotinic-d4 Acid, also known as Niacin , is a B vitamin that plays a crucial role in cellular physiology . It primarily targets the GPR109A receptor , which is involved in modulating triglyceride synthesis in the liver and lipolysis in adipose tissue .

Mode of Action

Nicotinic-d4 Acid interacts with its targets by inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Biochemical Pathways

Nicotinic-d4 Acid affects several biochemical pathways. It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

The pharmacokinetics of Nicotinic-d4 Acid involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized in the liver and excreted in the urine . The compound’s ADME properties impact its bioavailability, influencing its therapeutic efficacy .

Result of Action

The action of Nicotinic-d4 Acid results in several molecular and cellular effects. It decreases lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver . This leads to a decrease in LDL-C levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels . These changes in lipid profiles can help reduce the risk of cardiovascular diseases .

Action Environment

The action, efficacy, and stability of Nicotinic-d4 Acid can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. It’s also worth noting that the compound’s action can be influenced by the individual’s diet, as Nicotinic-d4 Acid is a water-soluble vitamin found in some vegetable and animal sources

生化学分析

Biochemical Properties

Nicotinic-d4 Acid acts as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Cellular Effects

Nicotinic-d4 Acid influences cell function by participating in redox reactions, which are vital for cellular metabolism . It also impacts cell signaling pathways and gene expression through its role as a precursor for NAD and NADP .

Molecular Mechanism

At the molecular level, Nicotinic-d4 Acid exerts its effects through its conversion to NAD and NADP . These coenzymes participate in numerous biochemical reactions, including those involving enzyme activation or inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Nicotinic-d4 Acid can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Nicotinic-d4 Acid can vary with different dosages in animal models

Metabolic Pathways

Nicotinic-d4 Acid is involved in the NAD and NADP metabolic pathways . It interacts with various enzymes in these pathways, and can influence metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

Nicotinic-d4 Acid can be synthesized through the deuteration of nicotinic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to use deuterated reagents such as deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the integrity of the nicotinic acid structure is maintained .

Industrial Production Methods

Industrial production of Nicotinic-d4 Acid involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of deuterated solvents and catalysts is common, and the reaction conditions are carefully controlled to ensure consistent production. The final product is purified using techniques such as chromatography to remove any impurities .

化学反応の分析

Types of Reactions

Nicotinic-d4 Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated nicotinic acid derivatives.

Reduction: It can be reduced to form deuterated nicotinamide.

Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

Oxidation: Deuterated nicotinic acid derivatives.

Reduction: Deuterated nicotinamide.

Substitution: Various deuterated compounds depending on the nucleophile used

類似化合物との比較

Similar Compounds

Nicotinic Acid: The non-deuterated form of Nicotinic-d4 Acid.

Nicotinamide: An amide derivative of nicotinic acid.

Niacinamide-d4: A deuterated form of nicotinamide .

Uniqueness

Nicotinic-d4 Acid is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in various research applications, providing insights that are not possible with non-deuterated compounds .

生物活性

Nicotinic-d4 acid, a deuterated derivative of nicotinic acid (vitamin B3), has garnered attention for its potential biological activities and applications in scientific research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its implications in metabolic processes, particularly focusing on its role as a precursor to essential coenzymes.

Chemical Structure and Properties

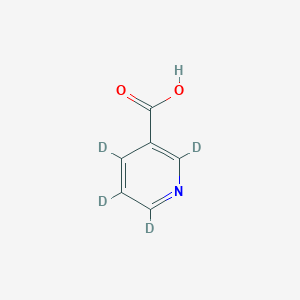

Nicotinic-d4 acid is characterized by the replacement of hydrogen atoms with deuterium atoms at specific positions in the nicotinic acid structure. Its molecular formula is , with a molecular weight of 127.13 g/mol. The incorporation of deuterium allows for enhanced tracking in mass spectrometry and other analytical techniques, making it a valuable tool in metabolic studies.

Biological Functions

Nicotinic-d4 acid exhibits biological activities similar to those of its non-deuterated counterpart, nicotinic acid. Key functions include:

- Precursor Role : It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for cellular metabolism, energy production, and DNA repair .

- Metabolic Pathways : Research indicates that isotopically labeled compounds like nicotinic-d4 acid can be utilized in pharmacokinetic studies to track metabolic pathways with high precision .

The mechanisms underlying the biological activity of nicotinic-d4 acid can be summarized as follows:

- Lipid Metabolism : Similar to nicotinic acid, nicotinic-d4 acid influences lipid metabolism by decreasing plasma free fatty acid levels and reducing triglyceride (TG) synthesis in the liver. This results in altered levels of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol .

- Cell Signaling : The compound interacts with G protein-coupled receptors, specifically GPR109A (HM74A), which mediates its vascular effects and contributes to its lipid-modulating properties .

Research Findings and Case Studies

Several studies have explored the biological activity of nicotinic-d4 acid:

- Pharmacokinetic Studies : Isotope labeling with deuterium has been shown to enhance the tracking of metabolic processes involving NAD synthesis. For instance, studies using cell cultures have demonstrated that nicotinic-d4 acid effectively increases NAD levels, which is associated with improved cellular functions .

- Clinical Implications : Clinical trials investigating the effects of nicotinic acid on dyslipidemia have highlighted its ability to raise HDL cholesterol levels while lowering LDL cholesterol. Similar effects are anticipated with nicotinic-d4 acid due to its structural similarity .

- In Vitro Studies : In hepatocyte models, nicotinic-d4 acid has shown potential in inhibiting diacylglycerol acyl transferase 2, leading to decreased hepatic VLDL synthesis . This suggests that nicotinic-d4 acid may have therapeutic implications for managing dyslipidemia.

Comparative Analysis

The following table summarizes the similarities and differences between nicotinic-d4 acid and other related compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Nicotinic Acid | High | Precursor to NAD+, widely studied for lipid metabolism |

| Nicotinamide | Moderate | Functions similarly but lacks ribose structure |

| Nicotinamide Riboside | High | Directly converted to NAD+ without additional steps |

| Nicotinic Acid-d4 Riboside | High | Deuterated form allowing precise tracking |

特性

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480080 | |

| Record name | Nicotinic-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-15-0 | |

| Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinic-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-Tetradeuteriopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a robust analytical method like LC-MS/MS for compounds like Nicotinic-d4 Acid?

A1: Developing a sensitive and specific analytical method is crucial for any compound intended for use in research or clinical settings, including deuterated forms like Nicotinic-d4 Acid. Here's why:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。